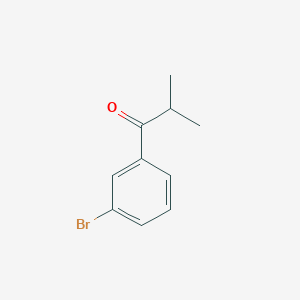
5-溴-2,4-二氯苯胺
描述
5-Bromo-2,4-dichloroaniline: is an organic compound with the molecular formula C6H3BrCl2NH2 . It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by bromine and chlorine atoms at the 5th, 2nd, and 4th positions, respectively. This compound is typically found as a white to yellow powder or crystals and is used in various chemical synthesis processes.
科学研究应用
Chemistry: 5-Bromo-2,4-dichloroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It is also used in the preparation of other halogenated anilines and aromatic compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated anilines on cellular processes. It is also investigated for its potential use in developing new drugs and therapeutic agents .
Industry: In the industrial sector, 5-Bromo-2,4-dichloroaniline is used in the production of agrochemicals, such as herbicides and insecticides. It is also employed in the manufacture of specialty chemicals and materials .
作用机制
Target of Action
5-Bromo-2,4-dichloroaniline is a derivative of aniline, which is a compound consisting of an aniline ring substituted with two chlorine atoms
Mode of Action
Aniline derivatives generally interact with their targets through electrophilic substitution reactions . The presence of bromine and chlorine atoms on the aniline ring may enhance the reactivity of the compound, potentially leading to changes in the function of its targets.
Biochemical Pathways
It’s known that aniline derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (24091 g/mol ) suggests that it may be absorbed and distributed in the body. The presence of halogen atoms (bromine and chlorine) could influence its metabolism and excretion.
生化分析
Biochemical Properties
5-Bromo-2,4-dichloroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the detoxification processes. The interactions between 5-Bromo-2,4-dichloroaniline and these biomolecules are typically characterized by binding to active sites, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
The effects of 5-Bromo-2,4-dichloroaniline on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 5-Bromo-2,4-dichloroaniline has been shown to affect the expression of genes involved in oxidative stress response and inflammation. Additionally, it can disrupt normal cellular metabolism, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 5-Bromo-2,4-dichloroaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and alter their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 5-Bromo-2,4-dichloroaniline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2,4-dichloroaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2,4-dichloroaniline can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as prolonged oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 5-Bromo-2,4-dichloroaniline vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects. At higher doses, it can exhibit toxic effects, such as liver and kidney damage. Studies have identified threshold effects, where specific dosages lead to significant changes in physiological and biochemical parameters. For instance, high doses of 5-Bromo-2,4-dichloroaniline can cause oxidative stress, inflammation, and disruption of metabolic processes in animal models .
Metabolic Pathways
5-Bromo-2,4-dichloroaniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can affect the compound’s bioavailability, toxicity, and overall biological activity .
Transport and Distribution
Within cells and tissues, 5-Bromo-2,4-dichloroaniline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological effects. For example, 5-Bromo-2,4-dichloroaniline may accumulate in the liver and kidneys, leading to tissue-specific toxicity .
Subcellular Localization
The subcellular localization of 5-Bromo-2,4-dichloroaniline is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 5-Bromo-2,4-dichloroaniline may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression and cellular responses to stress .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dichloroaniline can be achieved through a multi-step process involving the bromination and chlorination of aniline derivatives. One common method involves the following steps:
Bromination: Aniline is first brominated using bromine or N-bromosuccinimide in the presence of a solvent like acetonitrile under irradiation conditions.
Chlorination: The brominated intermediate is then chlorinated using N-chlorosuccinimide under similar conditions.
Industrial Production Methods: Industrial production of 5-Bromo-2,4-dichloroaniline typically involves large-scale bromination and chlorination reactions, followed by purification steps to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize the use of hazardous reagents .
化学反应分析
Types of Reactions: 5-Bromo-2,4-dichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products:
- Substituted anilines
- Oxidized or reduced derivatives
- Coupled aromatic compounds
相似化合物的比较
- 2,4-Dichloroaniline
- 3,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 5-Bromo-2,4-dichloroaniline is unique due to the presence of both bromine and chlorine atoms in its structure, which imparts distinct chemical properties compared to other dichloroanilines. The bromine atom increases the compound’s reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
5-bromo-2,4-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVRCEWAVBWIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615860 | |
| Record name | 5-Bromo-2,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258344-01-3 | |
| Record name | 5-Bromo-2,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


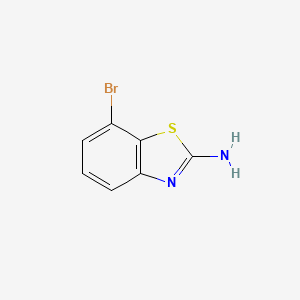

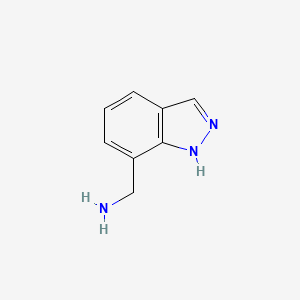
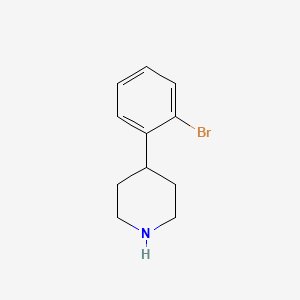
![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)
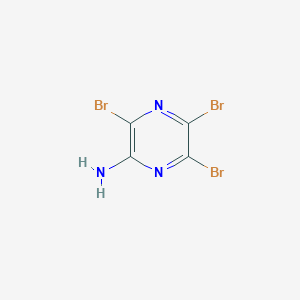
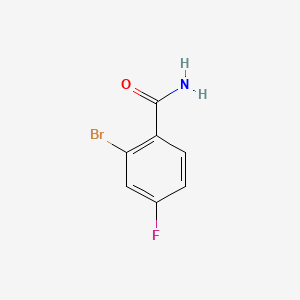
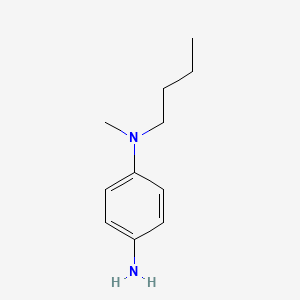

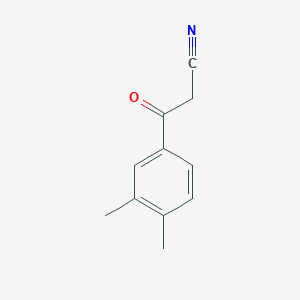

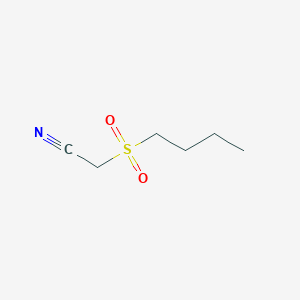
![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)
